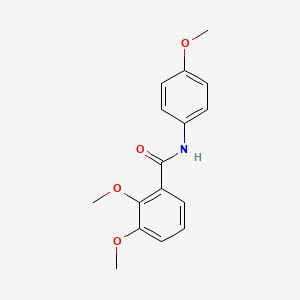
methyl (3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)acetate, also known as MDQA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDQA is a quinazolinone derivative that has been synthesized through various methods and has shown promising results in scientific research.
作用机制
The mechanism of action of methyl (3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)acetate is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways that are involved in the pathogenesis of various diseases. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. Additionally, this compound has been shown to inhibit the activity of phosphodiesterases (PDEs), enzymes that are involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory mediators, and regulate gene expression. Additionally, this compound has been shown to have neuroprotective effects, including the ability to protect against oxidative stress and reduce inflammation in the brain.
实验室实验的优点和局限性
Methyl (3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)acetate has several advantages and limitations for lab experiments. One of the advantages of this compound is its potential to be used as a therapeutic agent for various diseases. Additionally, this compound has been shown to have low toxicity, making it a potential candidate for clinical trials. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of methyl (3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)acetate. One potential future direction is the development of this compound derivatives with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Furthermore, the potential use of this compound in combination with other therapeutic agents should be explored to determine its synergistic effects. Finally, the potential use of this compound as a diagnostic tool for various diseases should be investigated.
合成方法
Methyl (3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)acetate can be synthesized through various methods, including the reaction of 2-aminobenzamide with ethyl acetoacetate and methyl chloroacetate in the presence of a catalyst. Another method involves the reaction of 2-amino-3-methylquinazolin-4(3H)-one with methyl chloroacetate in the presence of a base. The synthesis of this compound can also be achieved through the reaction of 2-amino-4-methylquinazoline with ethyl acetoacetate in the presence of a catalyst.
科学研究应用
Methyl (3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)acetate has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. This compound has also shown anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
属性
IUPAC Name |
methyl 2-(3-methyl-2,4-dioxoquinazolin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-13-11(16)8-5-3-4-6-9(8)14(12(13)17)7-10(15)18-2/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCRCJNBGLMTLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,3,4,5,6-pentamethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B5700304.png)

![N-allyl-2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5700324.png)



![N-(3,4-dimethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5700356.png)
![N-cyclohexyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5700358.png)




![7-[(4-fluorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B5700392.png)
![ethyl 4-[N-(2-methoxyphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B5700403.png)
